

Application Note: Quantitative Analysis of L-Glutathione (Reduced-15N) by LC-MS/MS

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Compound of Interest		
Compound Name:	L-Glutathione reduced-15N	
Cat. No.:	B12387501	Get Quote

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Introduction

L-Glutathione (GSH) is a tripeptide that plays a pivotal role in numerous cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox state. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of oxidative stress, which is implicated in a variety of diseases. Accurate and sensitive quantification of GSH is therefore essential in biomedical research and drug development. This application note provides a detailed protocol for the analysis of L-Glutathione using a stable isotope-labeled internal standard (L-Glutathione-15N) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols Sample Preparation

To prevent the auto-oxidation of GSH to GSSG during sample preparation, it is crucial to use a thiol-alkylating agent, such as N-ethylmaleimide (NEM).[1][2]

Materials:

Biological matrix (e.g., whole blood, tissue homogenate, cell lysate)



- L-Glutathione-15N (internal standard)
- N-ethylmaleimide (NEM) solution (100 mM in methanol)
- Sulfosalicylic acid (SSA) (2% w/v in water)[2]
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water

Procedure for Whole Blood:

- To 100 μ L of whole blood, add 10 μ L of L-Glutathione-15N internal standard solution of a known concentration.
- Immediately add 200 μ L of ice-cold 100 mM NEM solution to alkylate the thiol groups. Vortex briefly.
- Add 200 μL of ice-cold 2% SSA to precipitate proteins. Vortex for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:



Parameter	Condition	
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	0-2 min: 2% B; 2-5 min: 2-50% B; 5-6 min: 50- 95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	

Mass Spectrometry (MS) Conditions:

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temp.	350°C
Gas Flow	Instrument dependent

MRM Transitions:

The following MRM transitions are monitored for the NEM-derivatized L-Glutathione and its 15N-labeled internal standard.



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
L-Glutathione-NEM (GSH-NEM)	433.1	304.1	15
L-Glutathione-15N- NEM	434.1	305.1	15

Data Presentation

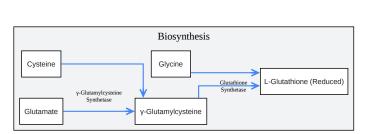
The quantitative data for a set of calibration standards is summarized below. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

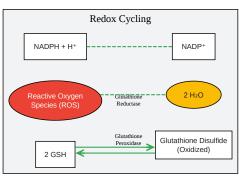
Standard Concentration (ng/mL)	Peak Area (GSH- NEM)	Peak Area (GSH- 15N-NEM)	Area Ratio (Analyte/IS)
1	12,540	250,800	0.050
5	63,200	252,800	0.250
10	128,900	258,000	0.500
50	645,000	255,000	2.529
100	1,295,000	259,000	5.000
500	6,520,000	260,800	25.000
1000	13,100,000	262,000	50.000

Visualizations Glutathione Biosynthesis and Recycling Pathway

The following diagram illustrates the key steps in the synthesis of glutathione from its constituent amino acids and its recycling from the oxidized state.







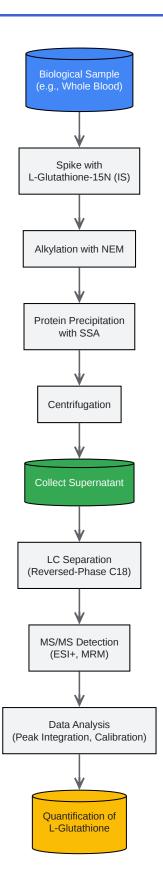
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Caption: Glutathione biosynthesis from amino acids and its role in redox cycling.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the major steps involved in the quantitative analysis of L-Glutathione from biological samples.





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Caption: Workflow for the quantitative analysis of L-Glutathione by LC-MS/MS.



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- 2. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA PMC [pmc.ncbi.nlm.nih.gov]
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